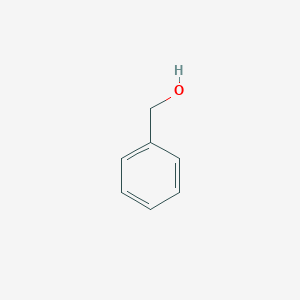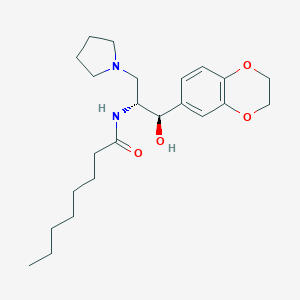
Méclofénamate de sodium
Vue d'ensemble
Description
Meclofenamate sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, primary dysmenorrhea, heavy menstrual blood loss, rheumatoid arthritis, and osteoarthritis . It is a member of the anthranilic acid derivatives (or fenamate) class of NSAIDs and was approved by the US FDA in 1980 .
Applications De Recherche Scientifique
Meclofenamate sodium has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Meclofenamate Sodium primarily targets the Cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation, pain, and fever .
Mode of Action
Meclofenamate Sodium reversibly inhibits COX-1 and COX-2 enzymes , which results in a decreased formation of prostaglandin precursors . This inhibition leads to a reduction in the concentrations of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by Meclofenamate Sodium is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Meclofenamate Sodium prevents the formation of prostaglandins, thereby reducing inflammation, pain, and fever . Additionally, it has been suggested that Meclofenamate Sodium may inhibit the release of 5-HETE and LTB4 from human neutrophils .
Pharmacokinetics
Meclofenamate Sodium is rapidly absorbed in the body, with peak plasma concentrations achieved in 0.5 to 2 hours following doses of capsules . It is extensively metabolized, with one of the metabolites, metabolite I, being approximately 20% as active as the parent compound in inhibiting cyclooxygenase activity in vitro . This metabolite accumulates in plasma during repeated dosing . The compound is primarily excreted in urine (70%; primarily as metabolites) and feces (30%) .
Result of Action
The inhibition of prostaglandin synthesis by Meclofenamate Sodium leads to a reduction in inflammation, pain, and fever . This makes it effective for the relief of signs and symptoms of acute gouty arthritis, ankylosing spondylitis, juvenile arthritis, osteoarthritis, and rheumatoid arthritis . It is also used for the relief of mild to moderate pain in adults .
Analyse Biochimique
Biochemical Properties
Meclofenamate Sodium is a member of the anthranilic acid derivatives (or fenamate) class of NSAIDs . It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . This interaction with the COX enzymes is crucial to its biochemical role.
Cellular Effects
Meclofenamate Sodium exerts its effects on various types of cells, primarily by influencing cell function through its impact on cell signaling pathways. By inhibiting the COX enzymes, it reduces the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever in the body .
Molecular Mechanism
The molecular mechanism of action of Meclofenamate Sodium involves its binding interactions with the COX enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Meclofenamate Sodium are observed over time. It is noted for its stability, with its effects typically becoming apparent within a few hours of administration .
Dosage Effects in Animal Models
In animal models, the effects of Meclofenamate Sodium vary with different dosages. While effective in reducing inflammation and pain at lower doses, higher doses may lead to gastrointestinal side effects .
Metabolic Pathways
Meclofenamate Sodium is involved in the arachidonic acid metabolic pathway, where it interacts with the COX enzymes. By inhibiting these enzymes, it affects the production of prostaglandins .
Transport and Distribution
Meclofenamate Sodium is distributed throughout the body after oral administration. It is highly protein-bound, which influences its transport and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of Meclofenamate Sodium is not specific to any particular organelle. Its primary site of action is at the COX enzymes, which are located in various cell types throughout the body .
Méthodes De Préparation
Meclofenamate sodium is synthesized through a series of chemical reactions starting from 2,6-dichloroaniline. The synthetic route involves the following steps:
Nitration: 2,6-dichloroaniline is nitrated to form 2,6-dichloro-3-nitroaniline.
Reduction: The nitro group is reduced to an amino group, yielding 2,6-dichloro-3-aminophenylamine.
Acylation: The amino group is then acylated with anthranilic acid to form meclofenamic acid.
Neutralization: Meclofenamic acid is neutralized with sodium hydroxide to produce meclofenamate sodium.
Analyse Des Réactions Chimiques
Meclofenamate sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo electrophilic substitution reactions due to the presence of electron-donating groups on the aromatic ring.
Common reagents used in these reactions include sodium hydroxide for neutralization, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions include quinones and amines .
Comparaison Avec Des Composés Similaires
Meclofenamate sodium is similar to other anthranilic acid derivatives, such as:
Compared to these compounds, meclofenamate sodium has a higher rate of gastrointestinal side effects, which limits its use in humans . it has been found to be beneficial in the treatment of chronic musculoskeletal diseases in horses .
Propriétés
Numéro CAS |
6385-02-0 |
|---|---|
Formule moléculaire |
C14H11Cl2NNaO2 |
Poids moléculaire |
319.1 g/mol |
Nom IUPAC |
sodium;2-(2,6-dichloro-3-methylanilino)benzoate |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19); |
Clé InChI |
MFQMZIAYWCPXGM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+] |
SMILES isomérique |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+] |
SMILES canonique |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl.[Na] |
Apparence |
Solid powder |
Key on ui other cas no. |
6385-02-0 |
Pictogrammes |
Irritant |
Pureté |
> 98% |
Solubilité |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Synonymes |
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate Meclofenamate Meclofenamate Sodium Meclofenamate Sodium Anhydrous Meclofenamate Sodium Monohydrate Meclofenamate, Sodium Meclofenamic Acid Meclomen Sodium Meclofenamate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















